molecular formula C9H11BrMg B6302237 3-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran CAS No. 955041-80-2

3-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran

Cat. No. B6302237
CAS RN: 955041-80-2
M. Wt: 223.39 g/mol
InChI Key: FXMMTLWJCGVEEO-UHFFFAOYSA-M
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Description

3-Methylphenethylmagnesium bromide, 0.5M in tetrahydrofuran (3-MEPE/MgBr/THF) is an organometallic reagent used in organic synthesis. It is a magnesium-containing compound that is used to introduce a methyl group into a molecule, forming a methyl ether. 3-MEPE/MgBr/THF is a versatile reagent that has been used in a variety of synthetic transformations, including the synthesis of a range of organic compounds, the preparation of polymers, and the catalytic synthesis of drugs.

Scientific Research Applications

Synthesis of Furan Derivatives

3-Methylphenethylmagnesium bromide has been utilized in the synthesis of various furan derivatives. Research by Takeda Akira and Tsuboi Sadao (1977) showed the use of 3-methyl-2-furylmagnesium bromide in the synthesis of rosefuran and sesquirosefuran through reactions with different bromides (TakedaAkira & TsuboiSadao, 1977). Similarly, S. Araki and Y. Butsugan (1983) demonstrated coupling reactions of 3-furylmethylmagnesium bromide for synthesizing substituted furans (S. Araki & Y. Butsugan, 1983).

Organometallic Chemistry

In organometallic chemistry, 3-methylphenethylmagnesium bromide has shown potential in complex reactions. A study by Sebastian Weiss et al. (2019) involved allylmagnesium chloride and methyl-propenyl-magnesium bromide in reactions with organolead and organotin halides (Sebastian Weiss et al., 2019).

Environmental Chemistry

3-Methylphenethylmagnesium bromide is also significant in environmental chemistry. For instance, Yu Yang et al. (2015) researched the destruction of methyl bromide sorbed to activated carbon, a process relevant to controlling atmospheric pollutants (Yu Yang et al., 2015).

Polymer Synthesis

In polymer synthesis, the compound is used in the creation of monomers. K. Itoh et al. (1991) demonstrated the use of arylmagnesium bromide, a related compound, in synthesizing 3-aryl-3-butenoic acids for polymer production (K. Itoh et al., 1991).

Soil Fumigation Research

In agricultural sciences, alternatives to methyl bromide for soil fumigation have been explored. J. Rugutt et al. (2006) investigated Kenyan plants as potential alternatives to methyl bromide in soil fumigation, highlighting the environmental impact of such compounds (J. Rugutt et al., 2006).

properties

IUPAC Name

magnesium;1-ethyl-3-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMMTLWJCGVEEO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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